molecular formula C10H19NO4 B1341639 3-Butylpyrrolidine oxalate CAS No. 1177299-44-3

3-Butylpyrrolidine oxalate

Cat. No. B1341639
M. Wt: 217.26 g/mol
InChI Key: FLEWVEFUTBOCJP-UHFFFAOYSA-N
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Description

3-Butylpyrrolidine oxalate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of similar substances. For instance, the oxalate-bridged bimetallic complexes discussed in the first paper involve the use of a tri(3-hydroxypropyl)ammonium ion, which is structurally related to pyrrolidine derivatives . The second paper discusses N-substituted-3-arylpyrrolidines, which are synthesized through a coupling process and have shown potential as ligands for serotonin 1A receptors . The third paper explores the electrodeposition of aluminum from a 1-butylpyrrolidine-AlCl3 ionic liquid, indicating the utility of butylpyrrolidine in electrochemical applications .

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves various chemical strategies. For example, the N-substituted-3-arylpyrrolidines are synthesized through the coupling of N-benzyl-3-(methanesulfonyloxy)pyrrolidine with diarylcuprates . This method could potentially be adapted for the synthesis of 3-butylpyrrolidine oxalate by substituting the appropriate functional groups and conditions. Additionally, the preparation of 1-butylpyrrolidine-AlCl3 ionic liquid for aluminum electrodeposition involves mixing 1-butylpyrrolidine with AlCl3 in specific molar ratios, which is characterized using spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of compounds related to 3-butylpyrrolidine oxalate can be complex. The oxalate-bridged bimetallic complexes, for instance, feature a layered structure with oxalate ions bridging metal centers and are stabilized by hydrogen bonding with the tri(3-hydroxypropyl)ammonium ions and water molecules . The molecular structure of these complexes is crucial for their magnetic and electrical properties. While the exact structure of 3-butylpyrrolidine oxalate is not provided, it can be inferred that the presence of the pyrrolidine ring and oxalate group would influence its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be diverse. The N-substituted-3-arylpyrrolidines show affinity towards the serotonin 1A receptor, indicating that these compounds can participate in biological signaling pathways . The electrodeposition of aluminum from the 1-butylpyrrolidine-AlCl3 ionic liquid involves the reduction of cationic species of AlCl3-xLy+ (where L=1-butylpyrrolidine) . These reactions highlight the reactivity of pyrrolidine derivatives in both biological and electrochemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The oxalate-bridged bimetallic complexes exhibit ferromagnetism and proton conduction, properties that are affected by the arrangement of the bimetallic layers and the hydrogen-bonded network . The pharmacological evaluation of N-substituted-3-arylpyrrolidines reveals their potential as antianxiety and antidepressant agents, which is related to their selective binding to neurotransmitter receptors . The phase behavior and suitability for Al electrodeposition of the 1-butylpyrrolidine-AlCl3 ionic liquid are determined by the molar ratio of the components and the temperature conditions . These properties are essential for the practical applications of these compounds in various fields.

Scientific Research Applications

Electrodeposition and Ionic Liquids

The addition of 1-butylpyrrolidine to AlCl3 results in an electrolyte suitable for aluminum deposition, showcasing the potential of butylpyrrolidine derivatives in electrodeposition processes. This electrolyte facilitates the uniform deposition of aluminum on copper at room temperature, highlighting the role of cationic species in the deposition process (Pulletikurthi et al., 2015). Similarly, mixtures of 1-butylpyrrolidine and ZnCl2 form ionic liquids for zinc electrodeposition, leading to the formation of zinc nanoplates, which suggests the utility of butylpyrrolidine derivatives in creating specific nanostructures (Pulletikurthi et al., 2017).

Spin Labels and Probes in Biomedical Research

Butylpyrrolidine derivatives are utilized in synthesizing stable free radicals, such as sterically shielded nitroxides, which serve as molecular probes and labels in magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems, indicating the significance of butylpyrrolidine derivatives in creating reduction-resistant probes for biomedical applications (Dobrynin et al., 2021).

Nanomaterial Synthesis

The thermal decomposition of cobalt oxalate, a process relevant to the production and manipulation of oxalate derivatives, has been used to prepare Co3O4 nanorods. This method involves the control of particle morphology through surfactants, illustrating the versatility of oxalate precursors in nanomaterial synthesis (Salavati‐Niasari et al., 2009).

Advanced Synthesis Techniques

One-pot synthesis methods have been developed for 1-butylpyrrolidine and its derivatives from ammonia and 1,4-butandiol, showcasing efficient routes for producing butylpyrrolidine derivatives. These methods highlight the potential of using simple, economical routes for synthesizing complex nitrogen-containing compounds (Long et al., 2020).

Safety And Hazards

The safety data sheet for 3-Butylpyrrolidine oxalate provides a list of precautionary statements, including recommendations to avoid contact with skin and eyes, to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Butylpyrrolidine oxalate are not mentioned in the search results, there is ongoing research into the potential uses of oxalate and its derivatives .

properties

IUPAC Name

3-butylpyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.C2H2O4/c1-2-3-4-8-5-6-9-7-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEWVEFUTBOCJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butylpyrrolidine oxalate

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